molecular formula C18H22O B12628847 2-Benzyl-3,4-diethyl-6-methylphenol CAS No. 917774-47-1

2-Benzyl-3,4-diethyl-6-methylphenol

Cat. No.: B12628847
CAS No.: 917774-47-1
M. Wt: 254.4 g/mol
InChI Key: KNXYHAKKRKFIPN-UHFFFAOYSA-N
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Description

2-Benzyl-3,4-diethyl-6-methylphenol is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3,4-diethyl-6-methylphenol can be achieved through several methods, including:

    Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on an aromatic ring with a nucleophile.

    Suzuki–Miyaura Coupling: This cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3,4-diethyl-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Benzyl-3,4-diethyl-6-methylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-3,4-diethyl-6-methylphenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function.

    Pathways Involved: It can modulate oxidative stress pathways by scavenging free radicals, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4-methylphenol: Similar structure but lacks the diethyl substituents.

    3,4-Diethylphenol: Similar structure but lacks the benzyl and methyl substituents.

Properties

CAS No.

917774-47-1

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

2-benzyl-3,4-diethyl-6-methylphenol

InChI

InChI=1S/C18H22O/c1-4-15-11-13(3)18(19)17(16(15)5-2)12-14-9-7-6-8-10-14/h6-11,19H,4-5,12H2,1-3H3

InChI Key

KNXYHAKKRKFIPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1)C)O)CC2=CC=CC=C2)CC

Origin of Product

United States

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